molecular formula C12H11ClFN3 B11859688 5-(4-Fluorophenyl)picolinimidamide hydrochloride CAS No. 1179359-87-5

5-(4-Fluorophenyl)picolinimidamide hydrochloride

Cat. No.: B11859688
CAS No.: 1179359-87-5
M. Wt: 251.69 g/mol
InChI Key: IGJBAMYFMOLZNP-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H11ClFN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group attached to a picolinimidamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)picolinimidamide hydrochloride typically involves the reaction of 4-fluoroaniline with picolinic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure consistent quality and high efficiency, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include fluorinated derivatives, amines, and substituted picolinimidamides, which have diverse applications in research and industry.

Scientific Research Applications

5-(4-Fluorophenyl)picolinimidamide hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)picolinimidamide hydrochloride
  • 5-(4-Bromophenyl)picolinimidamide hydrochloride
  • 5-(4-Methylphenyl)picolinimidamide hydrochloride

Uniqueness

Compared to similar compounds, 5-(4-Fluorophenyl)picolinimidamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and development.

Properties

CAS No.

1179359-87-5

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

5-(4-fluorophenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H10FN3.ClH/c13-10-4-1-8(2-5-10)9-3-6-11(12(14)15)16-7-9;/h1-7H,(H3,14,15);1H

InChI Key

IGJBAMYFMOLZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=N)N)F.Cl

Origin of Product

United States

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